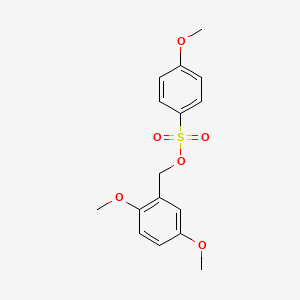
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups on the phenyl ring and a sulfonate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (2,5-dimethoxyphenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a catalyst or under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the sulfonate ester.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxybenzenesulfonic acid and (2,5-dimethoxyphenyl)methanol.
Oxidation: Quinones or other oxidized products depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and sulfonate ester linkage play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways through its interactions with key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Dimethoxyphenyl)methanol: Similar structure with methoxy groups at different positions.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups and an aldehyde functional group instead of a sulfonate ester.
Uniqueness
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its sulfonate ester linkage differentiates it from other similar compounds, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
194535-88-1 |
|---|---|
Molekularformel |
C16H18O6S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O6S/c1-19-13-4-7-15(8-5-13)23(17,18)22-11-12-10-14(20-2)6-9-16(12)21-3/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
YLVHPVKPVUCOMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


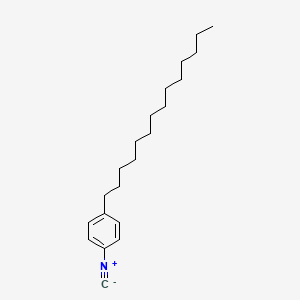
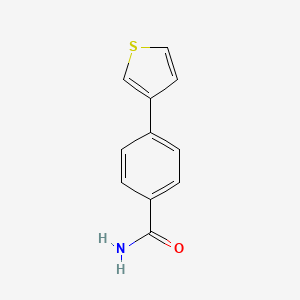

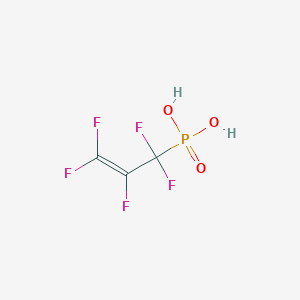
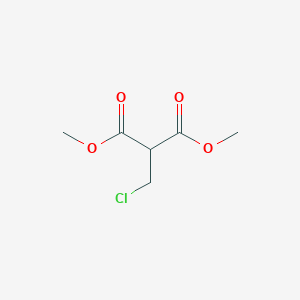
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
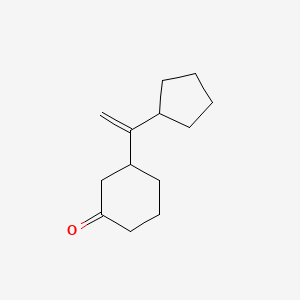


![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
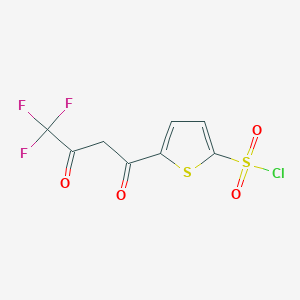

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
